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molecular formula C10H14O3 B8664984 2,5-Dimethyl-furan-3-carboxylic acid isopropyl ester

2,5-Dimethyl-furan-3-carboxylic acid isopropyl ester

Cat. No. B8664984
M. Wt: 182.22 g/mol
InChI Key: GHDNFJAGIMZMOQ-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Isopropanol (5 ml) was added to a solution of 2,5-dimethylfuran-3-carbonylchloride (1.64 g; 10.3 mmol) in 15 ml of methylene chloride at rt. After allowing the reaction mixture to stand at rt for 30 mins, the volatiles were removed in vacuo and the residue was co-evaporated from isopropanol to afford compound 865A (1.8 g, 96%) as a light amber liquid. 1HNMR (CDCl3): δ 1,30 (d, j=6.5 Hz, 6H), 2.23 (s, 3H), 2.52 (s, 3H), 5.14 (m, 1H), 6.21 (s, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[CH3:5][C:6]1[O:7][C:8]([CH3:14])=[CH:9][C:10]=1[C:11](Cl)=[O:12]>C(Cl)Cl>[CH:1]([O:4][C:11]([C:10]1[CH:9]=[C:8]([CH3:14])[O:7][C:6]=1[CH3:5])=[O:12])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1.64 g
Type
reactant
Smiles
CC=1OC(=CC1C(=O)Cl)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC(=O)C1=C(OC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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